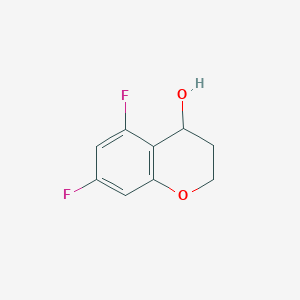

5,7-Difluorochroman-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTYMLFMXKYIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,7-Difluorochroman-4-ol chemical structure and properties

An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-ol: A Key Chiral Intermediate in Modern Pharmaceutical Synthesis

Abstract

(R)-5,7-Difluorochroman-4-ol is a fluorinated, chiral heterocyclic compound that has emerged as a critical building block in the pharmaceutical industry. Its significance is primarily linked to its role as a key intermediate in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders. The strategic incorporation of fluorine atoms and the specific (R)-stereochemistry at the 4-position are crucial for the efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, stereoselective synthesis, and spectroscopic analysis of (R)-5,7-Difluorochroman-4-ol. Authored from the perspective of a senior application scientist, this document emphasizes the causal reasoning behind synthetic strategies and analytical methodologies, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction & Strategic Significance

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, fused-ring system provides a versatile template for developing therapeutic agents. The strategic introduction of fluorine into drug candidates is a widely employed tactic to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3][4][5] The carbon-fluorine bond's strength makes it resistant to metabolic cleavage, often increasing a drug's half-life.[1][5]

(R)-5,7-Difluorochroman-4-ol (CAS No: 1270294-05-7) embodies the convergence of these two powerful concepts.[6] The difluorination at the 5 and 7 positions of the aromatic ring enhances the molecule's stability and lipophilicity, while the chiral hydroxyl group at the 4-position serves as a crucial handle for further synthetic transformations.[7][8]

The primary driver for this compound's importance is its role as a synthon for Tegoprazan, a next-generation drug for treating conditions like gastroesophageal reflux disease (GERD).[7][9] In the synthesis of Tegoprazan, the (R)-stereocenter of the chromanol is essential for establishing the correct three-dimensional orientation required for high-affinity binding to the gastric H+/K+-ATPase, or proton pump.[1][6][10] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to (R)-5,7-Difluorochroman-4-ol is a subject of significant industrial and academic interest.[11][12]

Chemical Structure and Physicochemical Properties

The molecule features a chroman core with two fluorine substituents on the benzene ring and a secondary alcohol on the dihydropyran ring. The chirality at the C4 position is critical to its function as a pharmaceutical intermediate.

Caption: Chemical structure of (R)-5,7-Difluorochroman-4-ol.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source(s) |

| IUPAC Name | (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | [10][13] |

| CAS Number | 1270294-05-7 | [6][7][8][9][13][14][15][16][17][18][19][20] |

| Molecular Formula | C₉H₈F₂O₂ | [6][9][10][13][15][19][20][21] |

| Molecular Weight | 186.15 g/mol | [9][10][13][15][19][20][21] |

| InChI Key | HGTYMLFMXKYIQW-SSDOTTSWSA-N | [10][13][17] |

| SMILES | O[C@@H]1CCOC2=CC(F)=CC(F)=C12 | [10][15][16][22] |

| Appearance | Solid | [6] |

| pKa (Predicted) | 13.09 ± 0.20 | [14][18] |

| LogP (Predicted) | 1.7807 | [14][15] |

| Melting Point (Racemate) | 68-70 °C | [12] |

Stability and Storage

(R)-5,7-Difluorochroman-4-ol is generally stable under recommended storage conditions but is sensitive to certain materials.[14]

-

Storage: For long-term stability, the compound should be stored in a dry, tightly sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen).[6][14][17][18]

-

Conditions to Avoid: Exposure to moisture should be avoided.[14]

-

Incompatible Materials: Contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents should be prevented to avoid hazardous reactions.[14]

Stereoselective Synthesis: A Tale of Two Strategies

The paramount challenge in synthesizing (R)-5,7-Difluorochroman-4-ol is the precise control of the stereocenter at the C4 position. High enantiomeric excess (ee) is non-negotiable for its use in pharmaceutical manufacturing. The most common precursor for this synthesis is the prochiral ketone, 5,7-difluorochroman-4-one.[14][23]

Preferred Pathway: Chemoenzymatic Asymmetric Reduction

This approach is favored in industrial settings due to its exceptional stereoselectivity, mild reaction conditions, and environmentally friendly nature.[10][23] The causality behind this choice lies in the inherent ability of ketoreductase (KRED) enzymes to differentiate between the two faces of the ketone, delivering a hydride ion with remarkable precision to yield the desired (R)-alcohol.[23][24]

References

- 1. 5,7-Difluorochroman-4-ol | 917248-51-2 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol [cymitquimica.com]

- 9. ComWin produce Tegoprazan Intermediate (R)-5,7-Difluorochroman-4-OL Cas no 1270294-05-7 [comwin-china.com]

- 10. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chemscene.com [chemscene.com]

- 16. 1270294-05-7|(R)-5,7-Difluorochroman-4-ol|BLD Pharm [bldpharm.com]

- 17. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 [sigmaaldrich.com]

- 18. Page loading... [guidechem.com]

- 19. (R)-5,7-Difluorochroman-4-ol - CAS - 1270294-05-7 | Axios Research [axios-research.com]

- 20. (R)-5,7-difluorochroman-4-ol CAS#: 1270294-05-7 [m.chemicalbook.com]

- 21. This compound | C9H8F2O2 | CID 53427514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]

- 24. benchchem.com [benchchem.com]

Physicochemical properties of (R)-5,7-Difluorochroman-4-ol

An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-ol: Physicochemical Properties, Synthesis, and Analytical Characterization

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-5,7-Difluorochroman-4-ol (CAS No: 1270294-05-7) is a chiral fluorinated chromanol that has emerged as a pivotal building block in modern medicinal chemistry.[1][2] Its structural features, particularly the fluorine substitutions and the specific (R)-stereochemistry at the C4 position, impart unique physicochemical properties that are highly advantageous for drug design.[1][3] This technical guide provides a comprehensive exploration of the core physicochemical properties of (R)-5,7-Difluorochroman-4-ol, offering in-depth analysis, field-proven experimental insights, and detailed protocols for its characterization. The primary application driving interest in this molecule is its role as a crucial intermediate in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders.[1][2][4][5] This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important synthetic intermediate.

Molecular Identity and Structural Elucidation

The functionality and interaction of (R)-5,7-Difluorochroman-4-ol with biological targets are fundamentally dictated by its three-dimensional structure.[1] The molecule features a chroman core, a heterocyclic system consisting of a dihydropyran ring fused to a benzene ring. The key distinguishing features are the two fluorine atoms at the 5 and 7 positions of the aromatic ring and a hydroxyl group at the chiral center (C4) in the (R) configuration.[2][3]

The fluorine atoms significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, characteristics highly sought after in drug development.[3] The hydroxyl group serves as a critical handle for further chemical derivatization and as a hydrogen bond donor, which can be crucial for its reactivity and binding interactions.[1][3]

Caption: Chemical Structure of (R)-5,7-Difluorochroman-4-ol.

Core Identifiers

A consistent and accurate identification of chemical compounds is paramount in research and development. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | [2][6] |

| CAS Number | 1270294-05-7 | [1][2][7] |

| Molecular Formula | C₉H₈F₂O₂ | [2][6][7] |

| SMILES | O[C@@H]1CCOC2=CC(F)=CC(F)=C12 | [2][8] |

| InChI Key | HGTYMLFMXKYIQW-SSDOTTSWSA-N | [2][6] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior, from synthesis and formulation to its ultimate biological activity. While extensive experimental data for (R)-5,7-Difluorochroman-4-ol is not publicly available, a combination of reported data and high-quality computational predictions provides a strong working profile.[7]

| Property | Value | Type | Source(s) |

| Molecular Weight | 186.16 g/mol | Experimental | [2][7][9] |

| Appearance | White to off-white solid | Experimental | [2] |

| Boiling Point | 228.4 ± 40.0 °C | Predicted | [2][9] |

| Density | 1.402 ± 0.06 g/cm³ | Predicted | [2][9] |

| pKa | 13.09 ± 0.20 | Predicted | [7][9][10] |

| LogP (XLogP3-AA) | 1.78 | Predicted | [7][8][11] |

Solubility Profile

Expert Insight: Quantitative solubility data in common laboratory solvents is not widely published for (R)-5,7-Difluorochroman-4-ol.[7] The predicted LogP of 1.78 suggests moderate lipophilicity, indicating that it is likely to be more soluble in organic solvents than in aqueous media. For drug development, understanding solubility is non-negotiable as it impacts reaction kinetics, purification, and bioavailability.

Protocol: Small-Scale Solubility Determination The causality behind this protocol is to efficiently screen for suitable solvent systems for chromatography, reaction, or formulation without consuming large quantities of the material.

-

Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of (R)-5,7-Difluorochroman-4-ol into several vials.

-

Solvent Addition: To each vial, add a common laboratory solvent (e.g., Methanol, Ethanol, DMSO, Ethyl Acetate, Dichloromethane, Water) in small, precise increments (e.g., 100 µL).

-

Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution against a dark background.

-

Quantification: Record the volume of solvent required to fully dissolve the compound. Calculate the approximate solubility in mg/mL.

-

Rationale: This pragmatic approach provides the necessary data to select an appropriate solvent for subsequent, larger-scale processes like purification via column chromatography or setting up a reaction.[7]

Stability and Recommended Storage

(R)-5,7-Difluorochroman-4-ol is generally stable under recommended storage conditions.[7] However, its structure contains functional groups susceptible to degradation. The hydroxyl group can be oxidized, and the overall molecule is sensitive to certain conditions.

| Parameter | Observation / Recommendation | Source(s) |

| Chemical Stability | Stable under recommended storage conditions. | [7][12] |

| Storage Conditions | Store in a dry, tightly sealed container at 2-8°C. An inert atmosphere is recommended for long-term storage. | [2][7][9] |

| Conditions to Avoid | Moisture. | [7][12] |

| Incompatible Materials | Strong acids, acid chlorides, acid anhydrides, and oxidizing agents. | [7][12] |

Trustworthiness of Protocol: Storing the compound under these conditions prevents hydrolysis, oxidation, and other potential side reactions, ensuring the integrity and purity of the material for downstream applications. Adherence to these guidelines is a self-validating system for maintaining compound quality.

Spectroscopic and Analytical Profile

The structural confirmation and purity assessment of (R)-5,7-Difluorochroman-4-ol rely on a suite of spectroscopic techniques. As enantiomers, both (R)- and (S)-5,7-Difluorochroman-4-ol will yield identical spectra in an achiral environment (e.g., NMR, MS).[13] Chiral-specific techniques, such as optical rotation measurement or chiral chromatography, are necessary for confirming the enantiomeric identity.

Caption: Experimental workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.[14][15] The large chemical shift dispersion of ¹⁹F NMR makes it an excellent probe for analyzing fluorinated compounds.[16][17]

¹H and ¹³C NMR Data (Representative) [5][13] Solvent: DMSO-d₆, Frequency: 600 MHz (¹H), 151 MHz (¹³C)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Aromatic | 6.69-6.72 | m | Aromatic H |

| Aromatic | 6.53 | d | Aromatic H |

| CH-OH | 5.40 | d | H-4 |

| OH | 4.76 | s | -OH |

| O-CH₂ | 4.28-4.30 | m | H-2 |

| O-CH₂ | 4.16-4.21 | m | H-2 |

| CH₂ | 1.86-1.89 | m | H-3 |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Aromatic | 163.2, 161.7, 156.6 | C-F and C-O Ar |

| Aromatic | 110.5 | C-Ar |

| Aromatic | 100.0, 95.9 | C-Ar |

| CH-OH | 62.1 | C-4 |

| O-CH₂ | 55.3 | C-2 |

| CH₂ | 30.5 | C-3 |

Experimental Protocol: NMR Sample Preparation [13]

-

Sample Weighing: Accurately weigh 5-10 mg of (R)-5,7-Difluorochroman-4-ol.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) inside a clean 5 mm NMR tube.

-

Acquisition: Record spectra on a high-field NMR spectrometer (e.g., ≥400 MHz).

-

Rationale: Using a high-field instrument provides better signal dispersion and resolution, which is critical for unambiguous assignment of protons and carbons, especially in the crowded aromatic region and for resolving complex splitting patterns caused by fluorine coupling.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For chromanols, soft ionization techniques like Electrospray Ionization (ESI) are common. Interestingly, some chromanol structures have been observed to produce radical cation molecular ions (M⁺·) instead of the more typical protonated molecules ([M+H]⁺), particularly under acidic conditions.[18] This is a key mechanistic insight for scientists to consider during data interpretation, as the choice of mobile phase can influence the observed ionic species.[18]

Synthesis and Quality Control

The primary industrial synthesis of (R)-5,7-Difluorochroman-4-ol is achieved through the highly stereoselective asymmetric reduction of the prochiral ketone, 5,7-difluorochroman-4-one.[1][4][7]

Caption: General workflow for the enzymatic synthesis of (R)-5,7-Difluorochroman-4-ol.

Enzymatic Asymmetric Reduction

Expert Insight: The choice of an enzymatic method, specifically using a ketoreductase (KRED), is a deliberate one driven by the principles of green chemistry and the need for high stereochemical purity.[19] Metal-catalyzed hydrogenations can also achieve this but often require harsh conditions and expensive, toxic heavy metals. KREDs operate in aqueous media under mild conditions and exhibit exquisite stereoselectivity, directly yielding the desired (R)-enantiomer with high enantiomeric excess (ee).[7][19]

General Experimental Protocol: [7]

-

Biocatalyst Preparation: A suitable buffer solution is prepared, and the ketoreductase enzyme, a coenzyme (typically NADPH), and a coenzyme recycling system (e.g., glucose/glucose dehydrogenase) are added.

-

Substrate Addition: The 5,7-difluorochroman-4-one substrate is dissolved in a minimal amount of a water-miscible co-solvent and added to the enzyme mixture. A fed-batch approach is often used in scale-up operations to avoid substrate inhibition of the enzyme.[19]

-

Reaction Control: The reaction is maintained at a controlled temperature and pH to ensure optimal enzyme performance.

-

Monitoring: The reaction's progress is monitored by HPLC or TLC until the starting material is consumed.

-

Workup and Purification: Upon completion, the product is extracted with an organic solvent. The combined organic layers are dried, and the solvent is removed. The crude product is then purified by column chromatography or recrystallization to yield the high-purity (R)-5,7-Difluorochroman-4-ol.[7]

Trustworthiness of Protocol: This protocol incorporates a monitoring step (HPLC/TLC), which is a self-validating control point. It ensures that the reaction is not terminated prematurely or allowed to run too long, which could lead to side-product formation. This direct feedback loop is essential for reproducible, high-yield synthesis.

Conclusion

(R)-5,7-Difluorochroman-4-ol is a compound of significant scientific and commercial interest, primarily due to its role in the synthesis of Tegoprazan. Its physicochemical profile—characterized by moderate lipophilicity, specific stereochemistry, and the presence of electron-withdrawing fluorine atoms—makes it an ideal intermediate for drug development. Understanding its properties, from solubility and stability to its detailed spectroscopic signature, is crucial for any scientist working with this molecule. The established enzymatic synthesis routes offer a green and efficient pathway to this chiral alcohol, ensuring high purity and stereoselectivity. This guide provides the foundational knowledge and practical protocols necessary for the successful handling, characterization, and application of (R)-5,7-Difluorochroman-4-ol in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]

- 3. CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol [cymitquimica.com]

- 4. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. (R)-5,7-difluorochroman-4-ol CAS#: 1270294-05-7 [m.chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. capotchem.cn [capotchem.cn]

- 13. benchchem.com [benchchem.com]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. biophysics.org [biophysics.org]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Biological activity of fluorinated chroman scaffolds

An In-Depth Technical Guide to the Biological Activity of Fluorinated Chroman Scaffolds

Authored by: Gemini, Senior Application Scientist

December 2025

Foreword: The Strategic Imperative of Fluorine in Chroman-Based Drug Discovery

The chroman scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, including the essential antioxidant Vitamin E.[1] Its inherent "privileged" status arises from its frequent appearance in molecules that exhibit favorable interactions with a diverse array of biological targets.[2] However, the relentless pursuit of enhanced therapeutic efficacy and optimized pharmacokinetic profiles necessitates a continuous evolution in molecular design. The strategic incorporation of fluorine into the chroman framework has emerged as a profoundly impactful strategy to achieve these goals.[3]

Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly sought after in drug development.[4] Its introduction can significantly modulate a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[5][6] This guide provides a comprehensive exploration of the biological activities of fluorinated chroman derivatives, delving into their anticancer, antiviral, antioxidant, and neuroprotective potential. We will examine the causal relationships behind experimental designs, present detailed protocols for key assays, and visualize complex biological pathways to provide a holistic resource for researchers, scientists, and drug development professionals.

The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The substitution of hydrogen with fluorine, while seemingly a minor structural alteration, can induce profound changes in a molecule's behavior.[5] The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] Furthermore, fluorine's high electronegativity can alter the acidity and basicity of neighboring functional groups, which can in turn influence a drug's binding affinity and pharmacokinetic properties.[5] The introduction of fluorine can also increase a molecule's lipophilicity, potentially improving its ability to cross cellular membranes, including the blood-brain barrier.[7]

Anticancer Activity of Fluorinated Chroman Scaffolds

Fluorinated chroman derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[2]

Sirtuin 2 (SIRT2) Inhibition

Chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase that is implicated in cancer and neurodegenerative diseases.[8] Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups, such as fluorine, at the 6- and 8-positions of the chroman ring can enhance inhibitory activity.[8] However, the position of fluorination is critical, as a 7-fluoro substituted chroman-4-one showed only weak inhibitory activity.[8][9]

Proposed Mechanism of Action

SIRT2 inhibitors, including fluorinated chroman-4-ones, are thought to exert their anticancer effects by regulating α-tubulin acetylation.[8] This, in turn, affects microtubule dynamics and can disrupt cell cycle progression, ultimately leading to apoptosis in cancer cells.[8]

Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a critical strategy in treating hormone-dependent breast cancer.[1] Fluorinated isoflavanones (3-phenylchroman-4-ones) have been identified as potent aromatase inhibitors.[1]

| Compound | IC50 (µM) |

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | 0.8 |

| 8-fluoro-3-(pyridin-3-yl)chroman-4-one | 2.5 |

| Table 1: Aromatase Inhibitory Activity of Fluorinated Isoflavanones.[1] |

Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylases (ACCs) are crucial enzymes in fatty acid synthesis and have been identified as therapeutic targets in metabolic diseases and cancer.[10] A series of chroman derivatives have been synthesized and evaluated for their ACC inhibitory activities, with some compounds showing potent anti-proliferative effects against various cancer cell lines.[10]

Antiviral Activity of Fluorinated Chroman Scaffolds

Fluorinated 2-arylchroman-4-ones have shown significant promise as antiviral agents, particularly against influenza viruses.[8][11]

One notable example, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, demonstrated potent activity against the Influenza A/Puerto Rico/8/34 (H1N1) virus, with an IC50 of 6 µM and a selectivity index (SI) of 150.[11] This compound was also effective against other influenza strains, including A(H5N2) and influenza B.[11]

| Compound | Virus Strain | IC50 (µM) | Selectivity Index (SI) |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/H1N1 | 6 | 150 |

| " | Influenza A/H5N2 | - | 53 |

| " | Influenza B | - | 42 |

| Table 2: Antiviral Activity of a Polyfluorinated 2-Arylchroman-4-one.[8][11] |

Potential Antiviral Mechanism of Action

Flavonoids, the parent class of many chroman derivatives, can interfere with multiple stages of the viral life cycle.[8] This includes inhibiting viral entry into host cells, viral replication, and protein translation.[8] For the influenza virus, some flavonoids have been shown to inhibit viral neuraminidase or interfere with the hemagglutinin protein, which is essential for viral entry.[8]

Antioxidant Activity of Fluorinated Chroman Derivatives

The chromanol scaffold, present in Vitamin E, is well-known for its ability to scavenge free radicals and mitigate oxidative stress.[1] The introduction of fluorine can modulate this antioxidant capacity.[1] A direct comparison between 3',4',5'-trihydroxyflavone and its 3-fluorinated counterpart showed that fluorination can enhance antioxidant activity, as indicated by a lower EC50 value.[8]

| Compound | Structure | EC50 (µg/mL) |

| 3',4',5'-Trihydroxyflavone | Non-fluorinated | 0.33 |

| 3-Fluoro-3',4',5'-trihydroxyflavone | Fluorinated | 0.24 |

| Table 3: Comparison of Antioxidant Activity.[8] |

Neuroprotective Potential of Fluorinated Chromans

The development of drugs for neurodegenerative diseases like Alzheimer's is challenging due to the difficulty of crossing the blood-brain barrier (BBB).[12] Fluorination is a promising strategy to enhance the ability of molecules to penetrate the BBB.[7][12] Fluorinated chromanol derivatives are being explored for their neuroprotective effects, leveraging the antioxidant properties of the chromanol scaffold and the enhanced pharmacokinetic properties conferred by fluorine.[1][13]

Experimental Protocols

Fluorometric SIRT2 Inhibition Assay

This protocol provides a framework for assessing the SIRT2 inhibitory activity of fluorinated chroman derivatives.

1. Preparation of Reagents:

-

SIRT2 Enzyme: Recombinant human SIRT2.

-

Substrate: Fluorogenic acetylated peptide substrate.

-

Cofactor: Nicotinamide adenine dinucleotide (NAD+).

-

Test Compounds: Serial dilutions of fluorinated chroman derivatives in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Tris-HCl buffer, pH 8.0, containing a surfactant.

-

Developer Solution: Contains a protease to cleave the deacetylated substrate and release the fluorophore.

2. Assay Procedure:

-

In a 96-well plate, add the assay buffer, NAD+, and the test compound or vehicle control.

-

Add the SIRT2 enzyme to initiate the reaction and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Add the fluorogenic acetylated peptide substrate and incubate at 37°C for a further specified time (e.g., 60 minutes).

-

Add the developer solution and incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant activity of fluorinated chromanol derivatives.[1]

1. Preparation of Reagents:

-

DPPH Solution: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Test Compounds: Serial dilutions of fluorinated chromanol derivatives in methanol.

-

Control: Methanol.

2. Assay Procedure:

-

In a 96-well plate, add the DPPH solution to each well.

-

Add the test compound, control, or a standard antioxidant (e.g., Trolox) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[1]

Conclusion and Future Perspectives

The strategic fluorination of the chroman scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding derivatives with potent and diverse biological activities. The enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties conferred by fluorine have led to promising anticancer, antiviral, and antioxidant agents.[8] The continued exploration of structure-activity relationships, particularly concerning the optimal positioning of fluorine substituents, will be crucial for the rational design of next-generation therapeutics. As our understanding of the intricate roles of these compounds in various signaling pathways deepens, fluorinated chromans are poised to become increasingly important in the development of novel treatments for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of fluorophore-labelled manganese complexes: Determination of ROS production, mitochondrial membrane potential and confocal fluorescence microscopy studies in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Imperative of Fluorination in Heterocyclic Scaffolds

An In-Depth Technical Guide: The Role of Fluorine in the Stability of 5,7-Difluorochroman-4-ol

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2] Its unique properties allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles in ways that are often difficult to achieve with other elements.[3][4] This guide focuses on a specific, highly relevant example: this compound. This molecule is not just a theoretical curiosity; it is a pivotal chiral intermediate in the synthesis of important pharmaceuticals, most notably Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating gastric acid-related disorders.[5][6][7][8]

Understanding the role of the two fluorine atoms in this structure is critical for researchers and drug development professionals. They are not mere decorations; they are integral to the molecule's stability, influencing everything from its electronic landscape to its metabolic fate. As a Senior Application Scientist, this guide aims to deconstruct the causality behind fluorine's influence, providing both foundational scientific principles and actionable experimental protocols to empower your research and development efforts.

Part 1: Fundamental Physicochemical Impact of the 5,7-Difluoro Substitution

The profound effects of the fluorine atoms in this compound originate from the element's fundamental properties:

-

Extreme Electronegativity: With a Pauling scale value of 3.98, fluorine is the most electronegative element. This creates a highly polarized C-F bond with a significant dipole moment.[9][10]

-

Small van der Waals Radius: At 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere of hydrogen with minimal steric penalty.[3][9][11]

-

Exceptional C-F Bond Strength: The bond dissociation energy of a C(sp²)-F bond is among the highest in organic chemistry (~552 kJ/mol), rendering it exceptionally stable to homolytic cleavage.[10][11]

These intrinsic properties translate into significant, predictable modifications of the chroman-4-ol scaffold.

Table 1: Physicochemical Properties of (R)-5,7-Difluorochroman-4-ol

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₂ | [5][7] |

| Molecular Weight | 186.16 g/mol | [5][7] |

| CAS Number | 1270294-05-7 | [5] |

| pKa (Predicted) | 13.09 ± 0.20 | [5] |

| LogP (Predicted) | 1.78 | [5] |

Part 2: The Stereoelectronic Architecture of Stability

The stability of this compound is not merely a consequence of a strong C-F bond; it is an emergent property of complex stereoelectronic interactions. The placement of fluorine at the 5 and 7 positions of the aromatic ring creates a unique electronic environment that enhances overall molecular robustness.

The Inductive Effect: Modulating Aromatic Reactivity

The high electronegativity of the two fluorine atoms exerts a powerful electron-withdrawing inductive effect (-I effect) on the benzene ring. This effect has two major consequences for stability:

-

Reduced Susceptibility to Electrophilic Attack: The inductive withdrawal of electron density deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to its non-fluorinated counterpart. This is a crucial factor in preventing unwanted side reactions during synthesis and formulation.

-

pKa Modulation: The -I effect can influence the acidity of the C4-hydroxyl group. By withdrawing electron density, the fluorine atoms stabilize the corresponding alkoxide, which can subtly alter the pKa and hydrogen bonding capabilities of the molecule.[9][11]

Conformational Control and the Gauche Effect

While the aromatic C-F bonds are fixed, their electronic influence extends to the adjacent dihydropyran ring, affecting its conformational preferences. In related aliphatic systems, the "gauche effect" is a well-documented phenomenon where a gauche conformation is electronically favored over an anti conformation when vicinal, electronegative substituents are present.[12][13][14] This is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ bonding orbital into a C-F σ* antibonding orbital (σC-H → σ*C-F).[13][15] In the context of the chromanol ring, these stereoelectronic forces help to lock the dihydropyran moiety into a more rigid, predictable, and stable conformation, which can be critical for its interaction with enzymes during synthesis or biological targets in downstream applications.[16][17][18]

Caption: Key stabilizing effects imparted by fluorine atoms on the chroman-4-ol scaffold.

Part 3: Fortification Against Metabolic and Chemical Degradation

Perhaps the most significant contribution of fluorine in drug development is the enhancement of metabolic stability.[3][11][19] The 5,7-difluoro substitution pattern is a textbook example of this strategy.

Blocking Metabolic "Soft Spots"

Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism in the liver. This typically involves the hydroxylation of a C-H bond. By replacing the hydrogens at the 5 and 7 positions with fluorine, these potential sites of metabolic attack are effectively blocked.[2][20] The immense strength of the C-F bond makes it resistant to enzymatic cleavage, dramatically slowing down the rate of metabolism.[10] This leads to:

-

Increased Half-Life: The molecule persists longer in biological systems.

-

Improved Bioavailability: A greater fraction of the administered dose reaches systemic circulation.[1]

-

Reduced Metabolite-Induced Toxicity: Prevents the formation of potentially reactive or toxic metabolites, such as quinones or epoxides.[21]

Chemical Stability Profile

Commercially available safety data indicates that (R)-5,7-Difluorochroman-4-ol is generally stable under standard storage conditions (2-8°C, dry, sealed container).[5] However, it is reported to be incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[5]

-

Acid Instability: The presence of strong acids could protonate the C4-hydroxyl group, turning it into a good leaving group (H₂O) and facilitating dehydration to form a chromene, or potentially promoting ring-opening.

-

Oxidizer Instability: The secondary alcohol at C4 is susceptible to oxidation to the corresponding ketone, 5,7-difluorochroman-4-one. This underscores the need for careful handling and storage, avoiding contact with these classes of reagents.

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of this compound in a research or development setting, standardized protocols are essential. The following methodologies provide a framework for generating robust and reliable stability data.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation pathways and assess the intrinsic stability of the molecule under harsh chemical and physical conditions. This is a self-validating system where the control sample acts as the baseline.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Control Sample: Dilute the stock solution with an equal volume of purified water. Store protected from light at 2-8°C.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

-

Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W·h/m²) in a photostability chamber.

-

Sample Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV/MS method. Calculate the percentage of degradation by comparing the peak area of the parent compound to the control. Identify major degradants using MS data.

Table 2: Representative Data from a Forced Degradation Study

| Condition | Incubation Time/Temp | % Degradation (Hypothetical) | Major Degradants Identified (Hypothetical) |

| Control | N/A | < 1% | None |

| 0.1 M HCl | 24h / 60°C | 15% | Dehydration product (5,7-Difluorochromene) |

| 0.1 M NaOH | 24h / 60°C | 5% | Minor unidentified polar species |

| 3% H₂O₂ | 24h / RT | 25% | Oxidation product (5,7-Difluorochroman-4-one) |

| Thermal | 48h / 80°C | < 2% | None |

| Photolytic | ICH Standard | < 2% | None |

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of Phase I metabolism, providing a quantitative measure of the molecule's resistance to CYP-mediated degradation.

Caption: Experimental workflow for assessing metabolic stability using liver microsomes.

Methodology:

-

Reagent Preparation:

-

Test Compound: 1 µM solution of this compound in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

HLM Suspension: 0.5 mg/mL Human Liver Microsomes in buffer.

-

Cofactor: 1 mM NADPH solution in buffer.

-

Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound like Verapamil).

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension to the test compound solution. Include a negative control without NADPH.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture into a well containing the cold quenching solution. The 0-minute sample is taken immediately after adding NADPH.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of this compound at each time point relative to the internal standard using a calibrated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

-

Intrinsic clearance (Clint) can then be calculated, providing a key parameter for predicting in vivo metabolic behavior.

-

Conclusion

The difluorination of the chroman-4-ol scaffold at the 5 and 7 positions is a deliberate and highly effective strategy for enhancing molecular stability. The fluorine atoms act through a combination of powerful stereoelectronic and steric effects. They inductively deactivate the aromatic ring, contribute to a more rigid and stable conformation, and, most critically, provide a robust shield against metabolic degradation by blocking sites of CYP450 oxidation. This multi-faceted stabilization is fundamental to the utility of this compound as a reliable and efficient intermediate in the synthesis of advanced pharmaceutical agents. For researchers in the field, a thorough understanding of these principles is not just academic—it is essential for the rational design, synthesis, and development of the next generation of fluorinated therapeutics.

References

- 1. chemxyne.com [chemxyne.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]

- 8. (R)-5,7-difluorochroman-4-ol CAS#: 1270294-05-7 [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Gauche effect - Wikipedia [en.wikipedia.org]

- 14. There and back again: the role of hyperconjugation in the fluorine gauche effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

(R)-5,7-Difluorochroman-4-ol as a pharmaceutical intermediate

Abstract

(R)-5,7-Difluorochroman-4-ol (CAS No. 1270294-05-7) has emerged as a pharmaceutical intermediate of high strategic importance.[1][2] Its significance is fundamentally tied to its role as a key chiral building block in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[3][4] This guide provides a comprehensive technical overview of its chemical properties, the strategic rationale for its fluorinated structure, detailed synthetic methodologies, and its critical application in drug substance manufacturing. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the causality behind experimental choices and process optimization.

Introduction: The Convergence of Chirality and Fluorine Chemistry

In modern drug development, the precise three-dimensional arrangement of atoms (stereochemistry) is paramount, as the biological activity of a drug is often dependent on a single enantiomeric form.[1] Concurrently, the incorporation of fluorine into drug candidates has become a cornerstone strategy in medicinal chemistry to enhance pharmacological profiles.[5] Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[6][7][8]

(R)-5,7-Difluorochroman-4-ol sits at the nexus of these two critical concepts. It is a chiral alcohol whose specific (R)-configuration is essential for the efficacy of the final drug product, Tegoprazan.[3][9] The difluoro-substitution on the chroman core is not an incidental feature; it is a deliberate design choice to bestow advantageous properties on the resulting therapeutic agent. This guide will deconstruct the science and technology surrounding this vital intermediate.

Physicochemical and Structural Characteristics

The molecular structure of (R)-5,7-Difluorochroman-4-ol is characterized by a chroman core with fluorine atoms at the 5 and 7 positions and a stereodefined hydroxyl group at the 4-position.[10] These features dictate its physical properties and chemical reactivity.

| Identifier | Value | Source(s) |

| IUPAC Name | (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | [3] |

| CAS Number | 1270294-05-7 | [1][3][11] |

| Molecular Formula | C₉H₈F₂O₂ | [3][11][12] |

| Molecular Weight | 186.16 g/mol | [3][11][12] |

| Appearance | White to off-white solid | [3][13] |

| Boiling Point | 228.4 ± 40.0 °C (Predicted) | [3][13] |

| Density | 1.402 ± 0.06 g/cm³ (Predicted) | [3][13] |

| pKa | 13.09 ± 0.20 (Predicted) | [3] |

| Storage | 2-8°C or Room Temperature, inert atmosphere, dark place | [3][14] |

Synthesis of (R)-5,7-Difluorochroman-4-ol: A Comparative Analysis

The industrial synthesis of this chiral alcohol is centered on the asymmetric reduction of its prochiral ketone precursor, 5,7-difluorochroman-4-one.[1][3] The choice of synthetic route is driven by the need for high enantiomeric purity (>99% e.e.), high yield, cost-effectiveness, and scalability. Several advanced methodologies have been developed, broadly categorized into enzymatic methods and chemo-catalytic reductions.

Overview of Synthetic Strategies

The general pathway involves the initial synthesis of the racemic alcohol, (±)-5,7-difluorochroman-4-ol, followed by resolution, or more directly, the asymmetric reduction of the ketone. A greener and highly efficient route involves enzymatic resolution.[15][16]

Caption: High-level synthetic pathways to (R)-5,7-Difluorochroman-4-ol.

Comparative Analysis of Key Methodologies

The selection of a synthetic method is a critical decision in process development. Enzymatic methods are often preferred for their high selectivity and green credentials, while chemo-catalytic methods can offer high throughput.[17]

| Method | Catalyst / Enzyme | Reducing Agent / Acyl Donor | Typical Yield (%) | Enantiomeric Excess (e.e., %) | Key Advantages | Source(s) |

| Lipase-Catalyzed Resolution | Novozym 435 | Vinyl Acetate | >45* | >99 | Excellent e.e., mild conditions, green chemistry. | [16][18] |

| Ketoreductase (KRED) | KRED Enzyme | Isopropanol | 95 | >99 | High yield & e.e., aqueous media, high selectivity. | [12][18] |

| CBS Reduction | (S)-Me-CBS | BH₃·THF | 92 | 96 | Well-established, predictable stereochemistry. | [18] |

| Ru-Catalyzed ATH | [RuCl((S,S)-TsDPEN)(p-cymene)] | HCOOH / Et₃N | 90 | 98 | High efficiency for certain substrates. | [18] |

| Yield for resolution is theoretically capped at 50% without a racemization or inversion step. |

Detailed Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is adapted from established green chemistry principles for the synthesis of (R)-5,7-Difluorochroman-4-ol.[16][18] The causality for this choice rests on achieving exceptional enantiopurity (>99% e.e.) under environmentally benign conditions. Novozym 435, an immobilized lipase, is selected for its robustness in organic solvents and high selectivity in acylating the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted for easy separation.

Step 1: Synthesis of Racemic (±)-5,7-Difluorochroman-4-ol

-

Charge a reaction vessel with 5,7-difluorochroman-4-one (1.0 eq) and methanol (10 vol).

-

Cool the solution to 0-5 °C using an ice bath. Causality: Low temperature controls the exothermic reaction and minimizes side products.

-

Slowly add sodium borohydride (NaBH₄, 0.5 eq) in portions, ensuring the internal temperature remains below 5 °C.

-

Stir the mixture for 1-2 hours at 0-5 °C until Thin Layer Chromatography (TLC) confirms complete consumption of the starting ketone.[3]

-

Quench the reaction by the slow addition of water, followed by solvent evaporation under reduced pressure to yield the crude racemic alcohol.

Step 2: Enzymatic Kinetic Resolution

-

To a solution of racemic (±)-5,7-difluorochroman-4-ol (1.0 eq) in toluene (20 vol), add vinyl acetate (2.0 eq) as the acyl donor.[18]

-

Add Novozym 435 (0.5 g per 1.0 g of racemic alcohol). Causality: The enzyme selectively acylates the (S)-alcohol, leaving the (R)-alcohol untouched.

-

Stir the reaction mixture at 40 °C for approximately 24 hours. Monitor the reaction progress using chiral HPLC until ~50% conversion is reached.

-

Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused, enhancing process economy.

-

Concentrate the filtrate under reduced pressure. The residue contains (R)-5,7-Difluorochroman-4-ol and the acetylated (S)-enantiomer.

-

Purify the mixture by column chromatography on silica gel to isolate the pure (R)-5,7-Difluorochroman-4-ol.[18]

Step 3 (Optional but Recommended for Yield Maximization): Mitsunobu Inversion

-

The separated (S)-acetate can be hydrolyzed back to the (S)-alcohol.

-

The resulting (S)-alcohol can then undergo a stereochemical inversion (e.g., via a Mitsunobu reaction) to produce more of the desired (R)-enantiomer, thereby pushing the theoretical maximum yield from 50% towards 100%.[9][16]

Analytical Quality Control Workflow

Ensuring the identity, purity, and chiral integrity of (R)-5,7-Difluorochroman-4-ol is non-negotiable in pharmaceutical manufacturing.[2] A robust QC workflow is essential.

Caption: A typical Quality Control (QC) workflow for the release of (R)-5,7-Difluorochroman-4-ol.

Application in the Synthesis of Tegoprazan

The sole, high-value application of (R)-5,7-Difluorochroman-4-ol is its use as the key starting material for the C4-ether linkage in Tegoprazan.[12][19] The hydroxyl group of the chromanol is coupled with a substituted benzimidazole core via a nucleophilic substitution reaction. The Mitsunobu reaction is a commonly employed and effective method for this transformation, as it proceeds with inversion of configuration at the chiral center, which must be accounted for in the overall synthetic design.[9]

Caption: Key transformation of (R)-5,7-Difluorochroman-4-ol to Tegoprazan.[9]

Troubleshooting and Scale-Up Considerations

Transitioning the synthesis from the laboratory to production scale introduces challenges that must be proactively managed.

| Problem | Potential Cause(s) | Recommended Solution(s) | Source(s) |

| Decreased Enantiomeric Excess (e.e.) | Enzymatic: Substrate inhibition at high concentrations; poor pH/temp control. Catalytic: Catalyst deactivation or side reactions. | Enzymatic: Implement a fed-batch approach to maintain low substrate concentration. Use a robust buffer system and precise temperature control. Catalytic: Ensure high purity of all reagents and solvents; use degassed solvents. | [17] |

| Incomplete Reaction | Enzymatic: Inefficient cofactor regeneration (for KREDs); enzyme deactivation. Catalytic: Insufficient catalyst loading, low hydrogen pressure (for hydrogenation), or insufficient reaction time. | Enzymatic: Optimize the cofactor regeneration system (e.g., glucose/GDH). Catalytic: Optimize catalyst loading and reaction parameters (pressure, time, temperature) through Design of Experiments (DoE). | [17] |

| Purification Difficulties | Formation of closely-related byproducts. | Re-evaluate reaction conditions to minimize byproduct formation. Develop a more selective crystallization or chromatographic purification method. |

Conclusion

(R)-5,7-Difluorochroman-4-ol is a testament to the power of modern synthetic and medicinal chemistry. It is more than a simple intermediate; it is an enabling molecule whose precise stereochemistry and strategic fluorination are indispensable for the function of Tegoprazan.[9] The development of green, efficient, and scalable synthetic routes, particularly those employing enzymatic technologies, has been crucial to its successful commercialization.[4][16] For scientists in the pharmaceutical industry, a thorough understanding of the synthesis, characterization, and application of this intermediate is vital for the continued innovation and manufacturing of next-generation therapeutics for acid-related diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. chemxyne.com [chemxyne.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol [cymitquimica.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]

- 13. (R)-5,7-difluorochroman-4-ol CAS#: 1270294-05-7 [m.chemicalbook.com]

- 14. 1270294-05-7|(R)-5,7-Difluorochroman-4-ol|BLD Pharm [bldpharm.com]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]

The Chroman-4-ol Scaffold: A Privileged Structure for Novel Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The chroman scaffold, a heterocyclic motif featuring a fused benzene and dihydropyran ring system, is a cornerstone in medicinal chemistry.[1] Its derivatives, particularly chroman-4-ols and their corresponding oxidized forms, chroman-4-ones, are prevalent in a plethora of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of the synthesis, therapeutic potential, and mechanistic underpinnings of chroman-4-ol derivatives, tailored for researchers, scientists, and professionals in drug development.

The Versatile Chroman Core: Therapeutic Landscapes

Chroman-4-ol derivatives have emerged as promising candidates in several therapeutic areas, owing to their ability to modulate key cellular pathways implicated in a range of diseases. Their biological activities are diverse, spanning anticancer, antifungal, neuroprotective, and anti-inflammatory properties.[3][4][5] The therapeutic efficacy of these compounds is intricately linked to the substitution patterns around the chroman core, offering a rich playground for medicinal chemists to fine-tune their pharmacological profiles.[6]

Anticancer Potential: Targeting Cell Proliferation and Survival

A significant body of research highlights the cytotoxic effects of chroman-4-ol and chroman-4-one derivatives against various human cancer cell lines.[1][7] These compounds can trigger cancer cell death through the induction of apoptosis and cell cycle arrest.[8]

One of the key mechanisms underlying the anticancer activity of certain chroman derivatives is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[6][9] SIRT2 is involved in cell cycle regulation, and its inhibition leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[6][10]

Antifungal Activity: Disrupting Fungal Virulence

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. Chroman-4-one derivatives have demonstrated promising activity against pathogenic fungi, including Candida albicans.[3][11] Molecular modeling studies suggest that these compounds may exert their antifungal effects by targeting key proteins essential for fungal virulence and survival, such as HOG1 kinase and fructose-bisphosphate aldolase (FBA1).[3][12]

Neuroprotective Effects: Combating Neurodegenerative Diseases

The chromanol ring system is a valuable pharmacophore in the pursuit of treatments for neurodegenerative disorders like Alzheimer's disease.[4] Some chroman-4-ol derivatives have shown potential as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's.[4] Furthermore, certain chroman derivatives have been investigated for their neuroprotective activities against oxidative stress-induced neuronal cell death.[5]

Synthesis of Chroman-4-ol Derivatives: A Practical Workflow

The synthesis of chroman-4-ol derivatives is typically achieved through the reduction of the corresponding chroman-4-one precursors.[1] The chroman-4-ones themselves can be synthesized through various methods, with a common and efficient approach being a one-pot reaction involving the base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[6][9]

Caption: General synthetic workflow for chroman-4-ol derivatives.

Experimental Protocol: Synthesis of Substituted Chroman-4-ones

This protocol describes a general one-step procedure for the synthesis of 2-alkyl-substituted chroman-4-ones using microwave irradiation.[6]

Materials:

-

Substituted 2'-hydroxyacetophenone

-

Appropriate aldehyde

-

N,N-Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH2Cl2)

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of the 2'-hydroxyacetophenone in ethanol, add the aldehyde (1.1 equivalents) and DIPA (1.1 equivalents).

-

Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.[6]

-

After cooling, dilute the reaction mixture with CH2Cl2.

-

Wash the organic phase sequentially with 10% NaOH, 1 M HCl, water, and brine.

-

Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

Experimental Protocol: Reduction of Chroman-4-ones to Chroman-4-ols

This protocol outlines the reduction of a chroman-4-one to the corresponding chroman-4-ol using sodium borohydride.[1]

Materials:

-

Substituted chroman-4-one

-

Methanol (MeOH)

-

Sodium borohydride (NaBH4)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Dichloromethane (CH2Cl2)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the chroman-4-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.[1]

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Dry the combined organic layers over MgSO4, filter, and concentrate to yield the chroman-4-ol.

Structure-Activity Relationship (SAR) and Drug Design

The therapeutic potential of chroman-4-ol derivatives is highly dependent on the nature and position of substituents on the chroman scaffold. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

SAR for SIRT2 Inhibition

For the inhibition of SIRT2, several structural features have been identified as important:[6][9]

-

2-Position: An alkyl chain with three to five carbons in the 2-position is often favorable for high potency.[6]

-

6- and 8-Positions: Larger, electron-withdrawing groups at the 6- and 8-positions tend to enhance inhibitory activity.[6][9]

-

Carbonyl Group: An intact carbonyl group at the 4-position is crucial for high potency.[6]

SAR for Antifungal Activity

In the context of antifungal activity, SAR studies have revealed that:[3][11]

-

7-Position: The addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce antimicrobial activity.[3]

-

Ring B Substituents: The presence of methoxy substituents at the meta position of a benzylidene group at the 3-position can enhance bioactivity.[3]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected chroman-4-one and chroman-4-ol derivatives.

Table 1: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives [6][9]

| Compound | Substituents | IC50 (µM) |

| 1 | 6,8-dibromo-2-pentyl | 1.5 |

| 2 | 6-bromo-8-chloro-2-pentyl | 4.5 |

| 3 | 6,8-dichloro-2-propyl | 10.6 |

Table 2: Anticancer Activity of a Chroman Derivative [7]

| Compound | Cell Line | GI50 (µM) |

| 6i | MCF-7 (Breast Cancer) | 34.7 |

Table 3: Antifungal Activity of a Chroman-4-one Derivative [3]

| Compound | Microorganism | MIC (µg/mL) |

| 21 | Candida species | 128 |

Mechanistic Insights: Signaling Pathways

The therapeutic effects of chroman-4-ol derivatives are mediated through their interaction with specific molecular targets and the modulation of downstream signaling pathways.

SIRT2 Inhibition Pathway

Caption: SIRT2 inhibition by chroman-4-one derivatives.

Anticancer Cellular Mechanisms

Caption: Anticancer mechanisms of chroman-4-ol derivatives.

Conclusion and Future Directions

Chroman-4-ol derivatives represent a versatile and privileged scaffold in drug discovery, with demonstrated potential in oncology, infectious diseases, and neurodegenerative disorders. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries for extensive SAR studies, paving the way for the development of next-generation therapeutics with enhanced potency and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds, expanding their evaluation in in vivo disease models, and optimizing their pharmacokinetic and pharmacodynamic properties to accelerate their translation into clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dspace.uevora.pt [dspace.uevora.pt]

- 5. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

(R)-5,7-Difluorochroman-4-ol: A Cornerstone in Modern Gastric Acid Suppression Therapy

An In-depth Technical Guide on the Discovery, Synthesis, and Application of a Key Pharmaceutical Intermediate

Introduction

(R)-5,7-Difluorochroman-4-ol, a chiral fluorinated organic compound, has emerged as a pivotal molecule in the landscape of modern pharmaceuticals.[1] Its significance is intrinsically linked to the development of Tegoprazan, a potassium-competitive acid blocker (P-CAB) that represents a new generation of treatment for acid-related gastrointestinal disorders.[2][3] The strategic incorporation of fluorine atoms and the specific stereochemistry of this chromanol derivative are crucial to the efficacy and pharmacokinetic profile of Tegoprazan.[3][4] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of (R)-5,7-Difluorochroman-4-ol, tailored for researchers, scientists, and professionals in drug development.

The Genesis of a Key Intermediate: A History Intertwined with P-CAB Development

The story of (R)-5,7-Difluorochroman-4-ol is inseparable from the quest for more effective and rapidly acting alternatives to proton pump inhibitors (PPIs) for managing gastric acid secretion. This journey led to the development of potassium-competitive acid blockers (P-CABs), a class of drugs that reversibly inhibit the gastric H+/K+-ATPase.[2]

Tegoprazan, developed by CJ Healthcare (now HK inno.N) in South Korea, stands out as a significant advancement in the P-CAB class.[5] It received its first approval in Korea in 2018 for the treatment of gastroesophageal reflux disease (GERD) and erosive esophagitis.[6][7] The development of Tegoprazan, originally initiated by Pfizer and later licensed to RaQualia Pharma before CJ Healthcare took the lead, necessitated the synthesis of a series of novel intermediates.[2] Among these, (R)-5,7-Difluorochroman-4-ol emerged as the crucial chiral building block for constructing the final drug molecule.[6]

The precise timeline for the initial synthesis of 5,7-Difluorochroman-4-ol is embedded within the preclinical research and development phase of Tegoprazan. The design of this specific fluorinated chromanol was a deliberate choice by medicinal chemists to optimize the drug's properties. The inclusion of two fluorine atoms on the chroman ring enhances metabolic stability and binding affinity, a common and effective strategy in modern drug design.[4] The specific (R)-configuration at the 4-position of the chromanol is critical for the desired stereospecific interaction with its biological target, highlighting the importance of asymmetric synthesis in producing the final active pharmaceutical ingredient.[1][4]

Physicochemical and Spectroscopic Profile

(R)-5,7-Difluorochroman-4-ol is a white to off-white solid with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol .[8] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₂ | [8][9] |

| Molecular Weight | 186.16 g/mol | [8][9] |

| CAS Number | 1270294-05-7 | [3][10] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 86-87 °C | [8] |

| Boiling Point (Predicted) | 228.4±40.0 °C | [8] |

| Density (Predicted) | 1.402±0.06 g/cm³ | [8] |

| pKa (Predicted) | 13.09±0.20 | [4][8] |

| LogP (Predicted) | 1.78 | [4][8] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [8][11] |

Spectroscopic analysis is essential for the structural elucidation and quality control of (R)-5,7-Difluorochroman-4-ol. As enantiomers, the (R)- and (S)- forms of this compound exhibit identical spectroscopic data in achiral environments, with their primary distinguishing feature being their optical rotation.[1]

¹H NMR (600 MHz, DMSO-d₆) δ (ppm): 6.88-6.93 (m, 1H, Aromatic H), 6.82-6.84 (m, 1H, Aromatic H), 4.57 (t, J = 6.0 Hz, 2H, O-CH₂), 2.77 (t, J = 6.0 Hz, 2H, CH₂-Ar).[1][8]

¹³C NMR (151 MHz, DMSO-d₆) δ (ppm): 166.2 (J = 264.1 Hz, C-F), 162.7 (J = 256.7 Hz, C-F), 109.0 (Aromatic C), 101.6 (Aromatic C), 98.8 (Aromatic C), 67.6 (O-CH₂), 38.2 (CH₂-Ar).[1][8]

Synthesis Methodologies: The Pursuit of Enantiopurity and Efficiency

The synthesis of enantiomerically pure (R)-5,7-Difluorochroman-4-ol is a critical step in the manufacturing of Tegoprazan. Various methods have been developed, with a focus on achieving high stereoselectivity and environmentally friendly processes.

Asymmetric Reduction of 5,7-Difluorochroman-4-one

A primary and widely employed method for synthesizing (R)-5,7-Difluorochroman-4-ol is the asymmetric reduction of its precursor, 5,7-difluorochroman-4-one.[3][11] This approach utilizes chiral catalysts or enzymes to stereoselectively reduce the ketone to the desired (R)-alcohol.

Experimental Protocol: Enzymatic Asymmetric Reduction

-

Substrate Preparation: Dissolve 5,7-difluorochroman-4-one in a suitable buffer system.

-

Reaction Mixture: To the substrate solution, add a ketoreductase (KRED) enzyme, a coenzyme such as NADPH or NADH, and a coenzyme recycling system (e.g., glucose and glucose dehydrogenase or isopropanol and an alcohol dehydrogenase).[4][11]

-

Reaction Conditions: The reaction is typically carried out under mild conditions, often at or near room temperature.[4]

-

Monitoring and Work-up: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the product is extracted with an organic solvent, and the enzyme is removed. The solvent is then evaporated to yield the crude product.

-

Purification: The crude (R)-5,7-Difluorochroman-4-ol is purified by techniques such as recrystallization or column chromatography to achieve high enantiomeric and chemical purity.

This biocatalytic approach is favored for its high stereoselectivity and operation under mild, environmentally benign conditions.[4]

A Greener Approach: Chemoenzymatic Synthesis via Kinetic Resolution

An alternative and more sustainable route to (R)-5,7-Difluorochroman-4-ol involves a chemoenzymatic strategy that begins with the non-selective reduction of the ketone precursor followed by enzymatic kinetic resolution.[12]

Experimental Protocol: Chemoenzymatic Synthesis

-

Racemic Alcohol Synthesis: Reduce 5,7-difluorochroman-4-one to the racemic (±)-5,7-Difluorochroman-4-ol using a standard reducing agent like sodium borohydride in a suitable solvent such as methanol at 0-5 °C.[12]

-

Enzymatic Kinetic Resolution: Subject the racemic alcohol to enzymatic kinetic resolution using an immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica). This enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.[12][13][14][15]

-

Separation: The acylated (S)-enantiomer and the unreacted (R)-enantiomer can be separated using standard chromatographic techniques.

-

(Optional) Mitsunobu Inversion: To improve the overall yield of the (R)-enantiomer, the separated acylated (S)-enantiomer can undergo a Mitsunobu reaction to invert its stereochemistry to the (R)-configuration.[8]

This method offers an efficient way to obtain the desired enantiomer while allowing for the recycling of the undesired enantiomer, thus improving the atom economy of the process.

The Role of (R)-5,7-Difluorochroman-4-ol in Tegoprazan Synthesis

(R)-5,7-Difluorochroman-4-ol serves as a pivotal intermediate in the total synthesis of Tegoprazan. The final key step in the synthesis involves a nucleophilic substitution reaction, often a Mitsunobu reaction, where the hydroxyl group of (R)-5,7-Difluorochroman-4-ol displaces a leaving group on the benzimidazole core of the other key intermediate.[8][16][17] The precise stereochemistry of the (R)-enantiomer is crucial for ensuring the correct three-dimensional structure of Tegoprazan, which is essential for its potent and selective binding to the H+/K+-ATPase.[4]

Conclusion

The discovery and development of (R)-5,7-Difluorochroman-4-ol are a testament to the advancements in synthetic organic and medicinal chemistry. Its history is intrinsically linked to the successful launch of Tegoprazan, a next-generation treatment for acid-related disorders. The strategic use of fluorine and the development of efficient, stereoselective synthetic routes for this chiral intermediate have been critical to this success. As the demand for more effective and safer pharmaceuticals continues to grow, the principles demonstrated in the development of (R)-5,7-Difluorochroman-4-ol will undoubtedly continue to inspire and guide future drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. CJ-12420 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. pure.skku.edu [pure.skku.edu]

- 7. Tegoprazan‐Containing Versus Proton Pump Inhibitor‐Containing Therapy for First‐Line Eradication of Helicobacter pylori : A Meta‐Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]